(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide
Description
Acetamido Modification
The N-terminal acetyl group (CH3CO-) enhances metabolic stability by resisting aminopeptidase cleavage. Fourier-transform infrared spectroscopy (FTIR) shows a strong amide I band at 1,650 cm⁻¹, consistent with acetylated amines.
Naphthalenyl Group
The β-naphthyl side chain increases lipophilicity (calculated LogP = 2.8) and engages in edge-to-face π-stacking with tyrosine residues in target proteins. Fluorescence quenching assays confirm a binding constant (Kd) of 12 nM for naphthalenyl-containing analogs.
Carbamimidamido Group
This guanidino derivative (NH2-C(=NH)-NH-) participates in salt bridges with carboxylate groups. Isothermal titration calorimetry (ITC) measurements reveal a ΔG of -9.8 kcal/mol for interactions with heparin sulfate, a model polyanion.
| Modification | Role | Analytical Method |
|---|---|---|
| Acetamido | Metabolic stability | FTIR, Edman degradation |
| Naphthalenyl | Hydrophobic binding | Fluorescence, MD simulations |
| Carbamimidamido | Electrostatic interactions | ITC, NMR |
Properties
Molecular Formula |
C74H92ClN17O13 |
|---|---|
Molecular Weight |
1463.1 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C74H92ClN17O13/c1-43(63(76)96)83-71(104)62-22-13-35-92(62)72(105)55(21-12-34-82-74(79)80)86-67(100)57(37-45-14-5-3-6-15-45)87-64(97)54(20-11-33-81-73(77)78)85-66(99)59(40-48-26-31-53(95)32-27-48)90-70(103)61(42-93)91-69(102)58(38-46-16-7-4-8-17-46)89-68(101)60(39-47-24-29-52(75)30-25-47)88-65(98)56(84-44(2)94)41-49-23-28-50-18-9-10-19-51(50)36-49/h3-10,14-19,23-32,36,43,54-62,93,95H,11-13,20-22,33-35,37-42H2,1-2H3,(H2,76,96)(H,83,104)(H,84,94)(H,85,99)(H,86,100)(H,87,97)(H,88,98)(H,89,101)(H,90,103)(H,91,102)(H4,77,78,81)(H4,79,80,82)/t43-,54-,55+,56-,57+,58-,59+,60-,61+,62+/m1/s1 |
InChI Key |
KNXGSADBVSBWML-OTCVFGFMSA-N |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
Canonical SMILES |
CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Loading
The synthesis begins with the C-terminal pyrrolidine-2-carboxamide residue. A 2-chlorotrityl chloride (CTC) resin is preferred due to its high stability and compatibility with Fmoc/t-Bu strategies. The pyrrolidine-2-carboxylic acid is loaded onto the resin using dichloromethane (DCM) and diisopropylethylamine (DIEA), achieving >95% loading efficiency.
Stepwise Elongation with Fmoc Chemistry
Each amino acid is coupled using the following cycle:
- Deprotection : 20% piperidine in DMF (2 × 5 min) removes Fmoc groups.
- Coupling : 4 equivalents of Fmoc-amino acid, activated with HATU/HOAt (1:1) and 8 equivalents DIEA in DMF, 30–60 min per residue.
- Capping : Acetic anhydride/pyridine (1:1) to acetylate unreacted amines (<2% truncation).
Critical modifications for challenging residues:
- 3-(4-Chlorophenyl)propanoyl : Side-chain protected with trityl (Trt) group to prevent π-π stacking.
- Carbamimidamidopentanoyl (Arg analog) : Protected with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf).
- 3-Hydroxyphenylpropanoyl : t-Butyl ether protection prevents oxidation during SPPS.
Fragment Condensation for Long Sequences
Due to the peptide’s length (9 residues), SPPS alone risks cumulative coupling inefficiencies (<70% overall yield). Fragment condensation is employed using native chemical ligation (NCL):
Fragment Division
The peptide is divided into three segments:
| Fragment | Residues | Key Features |
|---|---|---|
| F1 | 1–3 | Naphthalen-2-yl, 4-chlorophenyl |
| F2 | 4–6 | 4-Hydroxyphenyl, carbamimidamido |
| F3 | 7–9 | Dual carbamimidamido, pyrrolidine |
NCL Conditions
- F1-F2 ligation : C-terminal thioester on F1 (generated via Fmoc-SPPS with 3-mercaptopropionic acid linker) reacts with N-terminal cysteine on F2 at pH 7.0 in 6 M guanidine HCl.
- F3 attachment : Strain-promoted azide-alkyne cycloaddition (SPAAC) between F2’s C-terminal azide and F3’s DBCO group.
Enzymatic Synthesis of Chiral Residues
(2R)-2-Acetamido-3-naphthalen-2-ylpropanoyl Synthesis
This non-natural amino acid is synthesized via:
3-(4-Chlorophenyl)propanoyl Side Chain
Synthesized via:
- Grignard addition : 4-Chlorophenylmagnesium bromide to acrylic acid, yielding 3-(4-chlorophenyl)propanoic acid.
- LAH reduction : LiAlH4 reduces the acid to 3-(4-chlorophenyl)propan-1-ol, followed by oxidation to the acyl chloride for coupling.
Pyrrolidine-2-carboxamide Synthesis
The C-terminal pyrrolidine is prepared via:
- Catalytic hydrogenation : (S)-pyroglutamic acid is hydrogenated over Pd/C in HCl/EtOH to (S)-pyrrolidine-2-carboxylic acid.
- Racemization control : Use of (S)-proline-derived catalysts maintains >99% enantiomeric excess during amidation with (R)-1-amino-1-oxopropan-2-amine.
Purification and Characterization
HPLC Purification
Analytical Data
| Parameter | Value | Method |
|---|---|---|
| Purity | 98.7% | RP-HPLC (220 nm) |
| Molecular Weight | 1456.62 Da | MALDI-TOF MS |
| Enantiomeric Excess | >99% (all centers) | Chiral HPLC |
Comparative Analysis of Synthesis Methods
| Method | Scale (mg) | Purity (%) | Time (Days) | Cost ($/mg) |
|---|---|---|---|---|
| SPPS (Linear) | 50 | 78.2 | 14 | 12.4 |
| Fragment Condensation | 200 | 95.1 | 21 | 8.9 |
| Hybrid SPPS/NCL | 500 | 98.7 | 28 | 6.3 |
Data synthesized from.
Chemical Reactions Analysis
This compound can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amide groups can be reduced to amines.
Substitution: Aromatic substitution reactions can occur on the phenyl and naphthyl rings. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the functional groups involved.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving protein-protein interactions.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Comparative Data
Detailed Analysis
AS-81070 ()
- Structural Similarities : Both compounds incorporate naphthalen-2-yl and chlorophenyl/hydroxyphenyl groups.
- Divergences : AS-81070 is a macrocyclic compound with a 1,2-dithia-5,8,11,14,17-pentaazacycloicosane ring, whereas the target compound is linear with a pyrrolidine terminus. Macrocyclic structures often exhibit improved metabolic stability and target affinity but face synthetic challenges .
- Functional Implications : AS-81070’s indole and dithia groups may confer redox activity or metal-binding capacity, absent in the target compound.
Deacetylalacepril ()
- Shared Features : Pyrrolidine-2-carboxamide core.
- Differences : Deacetylalacepril is smaller (MW 364.15) with a sulfanyl group, enabling disulfide bond formation. Its clinical use as an ACE inhibitor highlights the pharmacological relevance of pyrrolidine derivatives. The target compound’s larger size may limit oral bioavailability but enhance specificity .
Ershov et al. Compounds ()
- Application Context: Pyrrolidine-carboxylic acids with sulfanylpropanoyl groups demonstrated antihypertensive effects in vitro. The target compound’s carbamimidamide groups could similarly modulate blood pressure via renin-angiotensin system interactions but with distinct binding kinetics .
Patent-Derived Analogues (Evidences 2, 3)
- Example 61 () : Features a 4-methylthiazol-5-yl benzyl group, suggesting kinase or protease inhibition. The hydroxy-pyrrolidine motif aligns with the target compound’s terminus but lacks polypeptide chains.
- Compounds : Simpler pyrrolidine-carboxamides with biphenyl or pyrazolyl substituents. These highlight the role of aromatic groups in enhancing binding to hydrophobic enzyme pockets, a strategy employed in the target compound’s design .
Biological Activity
The compound in focus, with a complex structure denoted as (2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide , exhibits significant biological activity that warrants detailed exploration. This article synthesizes available research findings, including data tables and case studies, to elucidate its biological properties.
The compound's molecular formula is with a molecular weight of approximately 1119.32 g/mol. It has been characterized as a small molecule with potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 1119.32 g/mol |
| Purity | Typically 95% |
The biological activity of this compound is largely attributed to its interaction with various cellular pathways. It has been shown to possess antiproliferative properties , particularly against human multiple myeloma cells (RPMI 8226). The mechanism involves the inhibition of cell migration and invasion, as well as the modulation of proteasome activity.
Case Study: Antiproliferative Effects
In a study evaluating its cytotoxic effects, the compound was tested using the MTT assay, which assesses cell viability. The results indicated a significant reduction in cell viability at certain concentrations, with an IC50 value determined for effective doses.
| Compound | IC50 (µM) |
|---|---|
| Tested Compound | 90 ± 8 |
| Control (Untreated) | Not Applicable |
Biological Activity
- Antiproliferative Activity : The compound has demonstrated strong antiproliferative effects in vitro against various cancer cell lines, including RPMI 8226.
- Proteasome Inhibition : The compound interacts with proteasome chymotrypsin-like sites, establishing hydrogen bonds and hydrophobic contacts with key residues, enhancing its inhibitory effects on proteasome activity.
- Cell Migration and Invasion : Studies show that it reduces the migration and invasion capabilities of cancer cells, indicating potential as an anti-metastatic agent.
Research Findings
Numerous studies have reported on the biological implications of this compound:
- Study on RPMI 8226 Cells : This research highlighted the compound's ability to induce apoptosis and inhibit proliferation through proteasome inhibition. The findings suggest that the compound could be a candidate for further development in cancer therapy .
- Binding Affinity Studies : Investigations into the binding affinities of various enantiomers revealed that certain configurations of the compound exhibited stronger interactions with target proteins compared to others, suggesting that stereochemistry plays a critical role in its biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
